molecular formula C28H37FO7 B132087 Dexamethasondipropionat CAS No. 55541-30-5

Dexamethasondipropionat

Katalognummer: B132087
CAS-Nummer: 55541-30-5
Molekulargewicht: 504.6 g/mol
InChI-Schlüssel: CIWBQSYVNNPZIQ-PKWREOPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dexamethason-Dipropionat: ist ein synthetisches Glukokortikoid, eine Klasse von Kortikosteroiden, die aufgrund ihrer starken entzündungshemmenden und immunsuppressiven Eigenschaften eingesetzt werden. Es ist ein Derivat von Dexamethason, das häufig zur Behandlung verschiedener entzündlicher und Autoimmunerkrankungen eingesetzt wird. Dexamethason-Dipropionat ist bekannt für seine verbesserte Stabilität und längere Wirkungsdauer im Vergleich zu Dexamethason .

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Dexamethasone dipropionate is commonly employed in treating inflammatory skin conditions such as eczema, dermatitis, and psoriasis. Its effectiveness stems from its ability to reduce inflammation, itching, and redness associated with these conditions.

Case Study: Treatment of Lichen Simplex Chronicus

A 20-year-old male with lichen simplex chronicus was treated with betamethasone dipropionate (0.05% cream) applied twice daily under an occlusive dressing. After four weeks, the patient achieved satisfactory results and was advised to continue treatment twice weekly to prevent recurrence .

Data Table: Efficacy in Skin Conditions

ConditionTreatment RegimenOutcome
EczemaBetamethasone dipropionate 0.05% cream twice dailySignificant reduction in symptoms
PsoriasisBetamethasone dipropionate lotionImproved skin condition after 4 weeks
DermatitisBetamethasone dipropionate ointmentDecreased inflammation and itching

Pulmonary Applications

In veterinary medicine, dexamethasone dipropionate has been utilized to manage respiratory conditions in horses, particularly recurrent airway obstruction (RAO), commonly referred to as heaves.

Case Study: Management of Heaves in Horses

A study involving six horses with RAO assessed the effectiveness of dexamethasone administered parenterally. Results indicated significant improvements in respiratory function, with reduced pulmonary resistance and enhanced dynamic compliance following treatment .

Data Table: Pulmonary Function Improvement

Treatment TypeMeasurement ParametersResults
DexamethasonePulmonary resistance (RL)Reduced RL on days 10, 14, and 21
Maximal change in pleural pressure (ΔPpl max)Decreased ΔPpl max on days 10, 14, and 21
Dynamic compliance (Cdyn)Increased Cdyn on days 10 and 14

Obstetric Applications

Dexamethasone dipropionate has also been investigated for its role in obstetrics, particularly concerning neonatal outcomes in preterm births.

Case Study: Antenatal Corticosteroid Administration

A comparative study analyzed the respiratory outcomes of neonates whose mothers received either dexamethasone sodium phosphate or a combination of betamethasone dipropionate and sodium phosphate before preterm delivery. The findings suggested that the dual formulation significantly reduced the incidence of respiratory distress syndrome (RDS) in moderate to late preterm infants .

Data Table: Neonatal Outcomes by Treatment Group

Treatment GroupGestational Age CategoryRespiratory Outcome
Dexamethasone Sodium Phosphate (DSP)Extremely Preterm (<28 weeks)Favorable for chronic lung disease
Betamethasone Dipropionate/Sodium Phosphate (B-DP/SP)Moderate to Late Preterm (32-37 weeks)Significant reduction in RDS

Systemic Effects and Safety Profile

While dexamethasone dipropionate is effective for localized treatment, systemic absorption can lead to potential side effects such as hypothalamic-pituitary-adrenal (HPA) axis suppression when used over extended periods or on large surface areas.

Case Study: Systemic Adverse Events

A review highlighted cases where children experienced systemic adverse effects following the use of topical corticosteroids, emphasizing the need for careful monitoring during prolonged therapy .

Wirkmechanismus

Target of Action

Dexamethasone dipropionate, also known as Methaderm, primarily targets glucocorticoid receptors . These receptors play a crucial role in regulating inflammation, immune responses, and various metabolic processes .

Mode of Action

Upon binding to its target, dexamethasone dipropionate triggers a series of interactions leading to changes in gene expression . It decreases inflammation by suppressing neutrophil migration, reducing the production of inflammatory mediators, and reversing increased capillary permeability . It also suppresses the normal immune response .

Biochemical Pathways

Dexamethasone dipropionate affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, genes involved in cytokine storm, and calcium signaling . It also influences the activity of the enzyme CYP3A , which is involved in the metabolism of various substances in the body .

Pharmacokinetics

The pharmacokinetics of dexamethasone dipropionate involves its absorption, distribution, metabolism, and excretion (ADME). It is known that dexamethasone is a substrate of CYP3A . The activity of cyp3a could be induced by dexamethasone when it is persistently administered, resulting in auto-induction and time-dependent pharmacokinetics . This can impact the bioavailability of the drug .

Result of Action

The molecular and cellular effects of dexamethasone dipropionate’s action are diverse. It has been observed that dexamethasone treatment in severe COVID-19 inhibited pro-inflammatory and immune exhaustion pathways, circulating cytotoxic and Th1 cells, interferon (IFN) signaling, genes involved in cytokine storm, and calcium signaling . It also down-regulated anti-apoptotic genes and increased IκB-alpha protein levels .

Action Environment

The action, efficacy, and stability of dexamethasone dipropionate can be influenced by various environmental factors. For instance, the treatment of critical bone defects with rapid and effective regeneration remains a major challenge in bone remodeling. Dexamethasone, a glucocorticoid small molecule, has attracted significant research attention because of its osteoinductive, anti-inflammatory, and immunosuppressive properties .

Biochemische Analyse

Biochemical Properties

Dexamethasone dipropionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the glucocorticoid receptor, a type of nuclear receptor, which then translocates to the nucleus and influences gene expression. The compound interacts with enzymes such as CYP3A4, which hydroxylates it to 6α- and 6β-hydroxydexamethasone . Additionally, it is involved in the regulation of inflammatory cytokines and other proteins that modulate immune responses .

Cellular Effects

Dexamethasone dipropionate exerts profound effects on various cell types and cellular processes. It induces apoptosis in multiple myeloma cells by down-regulating nuclear factor-κB activity and activating caspase-9 through the release of second mitochondria-derived activator of caspase . The compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to changes in gene expression and cellular metabolism . Furthermore, it influences the function of immune cells, reducing inflammation and modulating immune responses .

Molecular Mechanism

The molecular mechanism of Dexamethasone dipropionate involves its binding to the glucocorticoid receptor, which then translocates to the nucleus and binds to glucocorticoid response elements in the DNA . This binding alters the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins . Additionally, Dexamethasone dipropionate inhibits the activity of enzymes such as phospholipase A2, reducing the production of inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dexamethasone dipropionate change over time. The compound exhibits time-dependent pharmacokinetics, with its clearance rate increasing upon repeated administration due to auto-induction of its metabolizing enzyme, CYP3A . Long-term exposure to Dexamethasone dipropionate can lead to alterations in cellular function, including changes in gene expression and metabolic pathways . The stability and degradation of the compound also play a crucial role in its temporal effects .

Dosage Effects in Animal Models

The effects of Dexamethasone dipropionate vary with different dosages in animal models. At low doses, it reduces neuroinflammation and promotes neuroprotective mechanisms in traumatic brain injury models . At high doses, it can cause adverse effects such as hyperglycemia, weight loss, and osteoporosis . The compound’s efficacy and toxicity are dose-dependent, with higher doses leading to more pronounced effects on cellular and metabolic processes .

Metabolic Pathways

Dexamethasone dipropionate is involved in several metabolic pathways. It is hydroxylated by CYP3A4 to form 6α- and 6β-hydroxydexamethasone . The compound is also reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and can be converted back to dexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 1 . These metabolic pathways influence the compound’s bioavailability and efficacy .

Transport and Distribution

Dexamethasone dipropionate is transported and distributed within cells and tissues through various mechanisms. It is a substrate of CYP3A, and its activity can be induced by persistent administration, leading to time-dependent pharmacokinetics . The compound can be encapsulated into nanoparticles to improve its pharmacokinetic profile and targeted delivery to inflamed tissues . This targeted delivery enhances its efficacy while reducing side effects .

Subcellular Localization

The subcellular localization of Dexamethasone dipropionate is primarily within the nucleus, where it binds to the glucocorticoid receptor and influences gene expression . The compound also upregulates the mitochondrial Tom transport system, increasing the localization of mitochondrial proteins . These targeting signals and post-translational modifications direct Dexamethasone dipropionate to specific cellular compartments, enhancing its activity and function .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Dexamethason-Dipropionat erfolgt in der Regel durch Veresterung von Dexamethason mit Propionsäureanhydrid. Die Reaktion wird in Gegenwart einer Base wie Pyridin durchgeführt, das als Katalysator wirkt. Die Reaktionsbedingungen umfassen in der Regel das Rückflusskochen des Gemischs bei erhöhten Temperaturen, um eine vollständige Veresterung zu gewährleisten .

Industrielle Produktionsverfahren: Die industrielle Produktion von Dexamethason-Dipropionat erfolgt nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Das Reaktionsgemisch wird typischerweise mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um die reine Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Dexamethason-Dipropionat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit: Dexamethason-Dipropionat ist aufgrund seiner verbesserten Stabilität und längeren Wirkungsdauer im Vergleich zu Dexamethason einzigartig. Dies macht es besonders nützlich für Erkrankungen, die eine anhaltende Glukokortikoidaktivität erfordern .

Biologische Aktivität

Dexamethasone dipropionate (DDP) is a synthetic glucocorticoid that exhibits potent anti-inflammatory and immunosuppressive properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

Dexamethasone dipropionate functions primarily through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it regulates the transcription of various genes involved in inflammation and immune response. The primary actions include:

  • Inhibition of pro-inflammatory cytokines : DDP suppresses the expression of genes encoding cytokines such as IL-1, IL-6, and TNF-α.
  • Reduction of leukocyte infiltration : It decreases the migration of leukocytes to sites of inflammation by inhibiting adhesion molecules.
  • Vasoconstriction : DDP promotes vasoconstriction, reducing edema associated with inflammatory processes .

Pharmacokinetics

The pharmacokinetic profile of dexamethasone dipropionate is characterized by its rapid absorption and metabolism. Key parameters include:

ParameterValue
Bioavailability70-78% for oral administration
Volume of Distribution51.0 L (oral), 96.0 L (IM)
Protein BindingApproximately 77%
Half-life4 hours for 20 mg oral dose

Dexamethasone dipropionate is extensively metabolized in the liver, primarily by CYP3A4 enzymes, leading to several active metabolites that contribute to its therapeutic effects .

Clinical Applications

Dexamethasone dipropionate is utilized in various clinical settings, particularly in managing inflammatory conditions and preventing respiratory complications in preterm neonates.

Case Studies

  • Respiratory Distress Syndrome (RDS) in Premature Neonates :
    A study compared the effects of antenatal dexamethasone sodium phosphate (DSP) versus a mixture of betamethasone dipropionate and sodium phosphate (B-DP/SP) on neonatal outcomes. The results indicated that B-DP/SP significantly reduced RDS occurrences in moderate or late preterm infants compared to DSP (p = 0.003). However, DSP was associated with a lower incidence of chronic lung disease in extremely preterm infants (p = 0.038) .
  • Local Treatment Efficacy :
    A double-blind study assessed the effectiveness of desoxymethasone versus betamethasone dipropionate for psoriasis treatment. Results showed a better response rate for desoxymethasone but not statistically significant compared to betamethasone . This highlights the variability in efficacy among different corticosteroids.

Comparative Efficacy

A comparative analysis of dexamethasone dipropionate with other corticosteroids reveals its unique benefits:

CorticosteroidEfficacy in RDSChronic Lung Disease Prevention
Dexamethasone DipropionateHighModerate
Betamethasone DipropionateModerateHigh
DesoxymethasoneLowLow

Eigenschaften

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25+,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBQSYVNNPZIQ-PKWREOPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022902
Record name Dexamethasone dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55541-30-5
Record name Dexamethasone dipropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55541-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamethasone dipropionate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055541305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexamethasone dipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXAMETHASONE DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3UKR54YXW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexamethasone dipropionate
Reactant of Route 2
Reactant of Route 2
Dexamethasone dipropionate
Reactant of Route 3
Reactant of Route 3
Dexamethasone dipropionate
Reactant of Route 4
Dexamethasone dipropionate
Reactant of Route 5
Dexamethasone dipropionate
Reactant of Route 6
Reactant of Route 6
Dexamethasone dipropionate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.